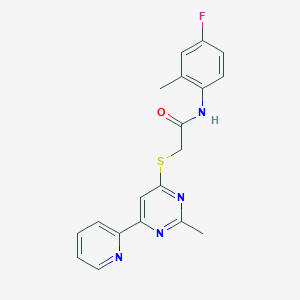

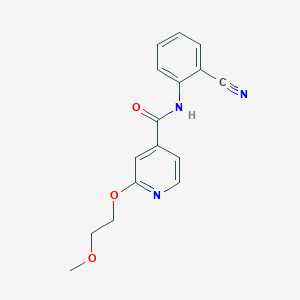

N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide” is a complex organic compound. It contains a cyanophenyl group, a methoxyethoxy group, and an isonicotinamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-cyanophenyl derivative with a 2-(2-methoxyethoxy)isonicotinamide derivative . The exact conditions and reagents would depend on the specific synthetic route chosen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyanophenyl group, a methoxyethoxy group, and an isonicotinamide group . These groups would likely confer specific physical and chemical properties to the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the cyanophenyl group, the methoxyethoxy group, and the isonicotinamide group . These groups could participate in various types of chemical reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, its solubility, melting point, and boiling point would be influenced by the presence of the cyanophenyl group, the methoxyethoxy group, and the isonicotinamide group .

科学的研究の応用

Xanthine Oxidase Inhibitors

A study by Zhang et al. (2017) focused on the design, synthesis, and evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as xanthine oxidase inhibitors. These compounds showed significant inhibitory potency in vitro, with the isonicotinamide series being more effective than the nicotinamide series. This research highlights the potential application of isonicotinamide derivatives, including N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide, in the development of treatments for conditions associated with xanthine oxidase, such as gout (Zhang et al., 2017).

Synthesis of Carbon-11-Labeled Compounds for PET Imaging

Gao, Wang, and Zheng (2017) synthesized carbon-11-labeled isonicotinamide derivatives for potential use as PET (Positron Emission Tomography) imaging agents in Alzheimer's disease. This study suggests the role of such derivatives in the field of neuroimaging and the diagnosis of neurodegenerative diseases (Gao, Wang, & Zheng, 2017).

Supramolecular Reagents in Inorganic Chemistry

Aakeröy et al. (2003) employed isonicotinamide as a supramolecular reagent to synthesize various Cu(II) complexes. This demonstrates the utility of isonicotinamide derivatives in the creation of inorganic-organic hybrid materials for applications in materials science and chemistry (Aakeröy et al., 2003).

Anticonvulsant Agents

Hasan et al. (2011) synthesized N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives and evaluated their anticonvulsant activity. This research suggests the therapeutic potential of isonicotinamide derivatives in the treatment of epilepsy and related neurological disorders (Hasan et al., 2011).

Molecular Complexes in Crystallography

Research by Seaton et al. (2009) on the formation of crystalline molecular complexes involving benzoic acid and isonicotinamide highlights the role of isonicotinamide derivatives in crystallography and materials science. This study provides insight into the intermolecular interactions and crystal structures that can be achieved with such compounds (Seaton et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-cyanophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-8-9-22-15-10-12(6-7-18-15)16(20)19-14-5-3-2-4-13(14)11-17/h2-7,10H,8-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPXKMZJBMTLKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-2-(2-methoxyethoxy)isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2381404.png)

![N-(2,6-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381405.png)

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381406.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2381407.png)

![Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2381408.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol](/img/structure/B2381409.png)

![Methyl 2-[(anilinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B2381412.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)